LogP Comparison: Ethyl 4-[(heptan-2-yl)amino]benzoate vs. Heptyl 4-Aminobenzoate
The calculated LogP of Ethyl 4-[(heptan-2-yl)amino]benzoate is 4.317, which is lower than the LogP of the O-alkyl analog heptyl 4-aminobenzoate (ACD/LogP 4.60, XLogP 4.5) . This 0.2–0.3 unit reduction in lipophilicity suggests the N-alkyl substitution and ethyl ester combination results in a measurably different partitioning profile, which can influence membrane permeability and bioavailability in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.317 (calculated) |
| Comparator Or Baseline | Heptyl 4-aminobenzoate: ACD/LogP = 4.60; XLogP = 4.5 |
| Quantified Difference | Reduction of 0.18–0.28 LogP units |
| Conditions | Calculated values from ChemSrc (target) and ChemSpider/chem960 (comparator) |
Why This Matters
Lower LogP correlates with reduced membrane retention and potentially faster clearance, a critical parameter when selecting compounds for in vivo or cell-based assays.
